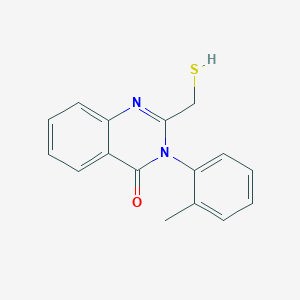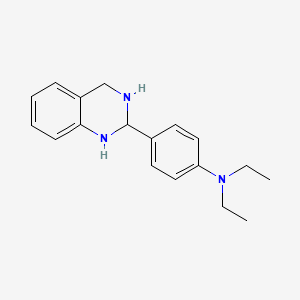![molecular formula C17H31BO2 B11842412 (trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is a boronic acid derivative known for its unique structural properties. This compound features a boronic acid group attached to a bicyclohexyl structure, which includes a pentyl side chain. Boronic acids are widely recognized for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid typically involves the following steps:
Formation of the Bicyclohexyl Core: The bicyclohexyl core can be synthesized through a series of cyclization reactions starting from appropriate cyclohexane derivatives.
Introduction of the Pentyl Side Chain: The pentyl side chain is introduced via alkylation reactions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol
- (trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-ol
- (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane)
Uniqueness
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is unique due to its boronic acid functionality, which imparts distinct reactivity and applications compared to its analogs. The presence of the boronic acid group allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research fields.
Eigenschaften
Molekularformel |
C17H31BO2 |
|---|---|
Molekulargewicht |
278.2 g/mol |
IUPAC-Name |
[2-(4-pentylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C17H31BO2/c1-2-3-4-7-14-10-12-15(13-11-14)16-8-5-6-9-17(16)18(19)20/h14-15,19-20H,2-13H2,1H3 |
InChI-Schlüssel |
LXAMIHHBAAXUBB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(CCCC1)C2CCC(CC2)CCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



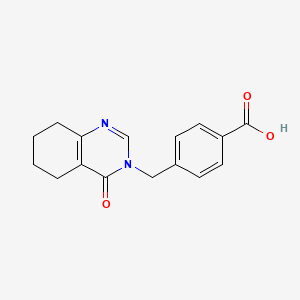
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
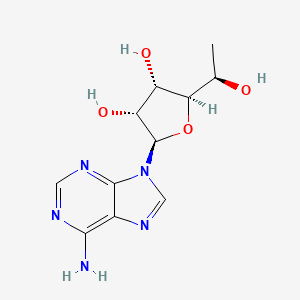
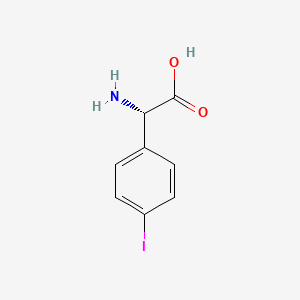
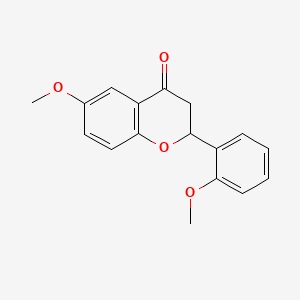

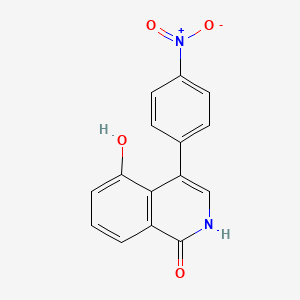
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
